3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0803219
InChI: InChI=1S/C15H11NO4S/c17-9-5-3-8(4-6-9)12-11(14(19)15(20)16-12)13(18)10-2-1-7-21-10/h1-7,12,17,19H,(H,16,20)
SMILES: C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O
Molecular Formula: C15H11NO4S
Molecular Weight: 301.3 g/mol

3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC0803219

Molecular Formula: C15H11NO4S

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C15H11NO4S
Molecular Weight 301.3 g/mol
IUPAC Name 4-hydroxy-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one
Standard InChI InChI=1S/C15H11NO4S/c17-9-5-3-8(4-6-9)12-11(14(19)15(20)16-12)13(18)10-2-1-7-21-10/h1-7,12,17,19H,(H,16,20)
Standard InChI Key CZIVNLLSQDOXDK-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O
Canonical SMILES C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator